molecular formula C13H14OS B13092588 Cyclopropyl2-(4-thiomethylphenyl)ethylketone

Cyclopropyl2-(4-thiomethylphenyl)ethylketone

Cat. No.: B13092588
M. Wt: 218.32 g/mol
InChI Key: SPPQJJUYSXJMQL-UHFFFAOYSA-N
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Description

Cyclopropyl2-(4-thiomethylphenyl)ethylketone is an organic compound with the molecular formula C13H16OS It is known for its unique structure, which includes a cyclopropyl group and a thiomethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl2-(4-thiomethylphenyl)ethylketone typically involves the reaction of cyclopropylmethyl ketone with 4-thiomethylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl2-(4-thiomethylphenyl)ethylketone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Acidic or basic conditions

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Various substituted products depending on the reaction conditions

Scientific Research Applications

Cyclopropyl2-(4-thiomethylphenyl)ethylketone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl2-(4-thiomethylphenyl)ethylketone involves its interaction with various molecular targets and pathways. The thiomethyl group can undergo oxidation to form reactive intermediates that interact with biological molecules. The cyclopropyl group can also participate in ring-opening reactions, leading to the formation of reactive species that can modify biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl2-(4-methylphenyl)ethylketone
  • Cyclopropyl2-(4-ethylphenyl)ethylketone
  • Cyclopropyl2-(4-methoxyphenyl)ethylketone

Uniqueness

Cyclopropyl2-(4-thiomethylphenyl)ethylketone is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

IUPAC Name

4-(3-cyclopropyl-3-oxopropyl)thiobenzaldehyde

InChI

InChI=1S/C13H14OS/c14-13(12-6-7-12)8-5-10-1-3-11(9-15)4-2-10/h1-4,9,12H,5-8H2

InChI Key

SPPQJJUYSXJMQL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CCC2=CC=C(C=C2)C=S

Origin of Product

United States

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